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Detailed Experimental Protocols

The key findings on CCT241161 are supported by standard preclinical experimental methods:

¢ In Vitro Kinase Assays: Determined ICso values by measuring compound's ability to inhibit
phosphorylation activity of purified kinases (BRAF, CRAF, SRC, LCK) [1].

¢ Cell Viability/Proliferation Assays (e.g., CellTiter-Glo): Quantified anti-proliferative effects by
measuring ATP in metabolically active cells after 72-hour compound exposure [2].

e Western Blot Analysis: Confirmed target engagement and pathway modulation in cultured cells or
tumor samples by detecting phosphorylation levels of MEK and ERK [2].

¢ In Vivo Xenograft Studies: Evaluated efficacy and tolerability by administering CCT241161 orally to
mice harboring human tumor xenografts, measuring tumor volume and body weight over time [1] [2].

The Rationale: Overcoming Resistance and
Paradoxical Activation

First-generation BRAF inhibitors (vemurafenib, dabrafenib) are effective in BRAF-mutant melanoma but
most patients relapse with acquired resistance [1]. A major limitation is paradoxical activation: in cells with
wild-type BRAF but activated RAS, these inhibitors induce RAF dimerization that hyperactivates the

MEK/ERK pathway, potentially driving secondary tumors [1] [3].

Resistance is often mediated by pathway reactivation through:
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¢ Receptor Tyrosine Kinase (RTK)/SRC-family kinase (SFK) signaling [1]
e Mutations in NRAS, which signals through CRAF [1]

CCT241161 was designed to co-target pan-RAF and SFKs, simultaneously blocking the primary driver
(RAF) and a key resistance mechanism (SFK), preventing paradoxical activation and overcoming resistance

[1].
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Figure 1: Mechanism of CCT241161. The diagram contrasts normal RAF signaling, common resistance

mechanisms to first-generation BRAF inhibitors, and the dual-targeting, paradox-breaking approach of

CCT241161. [1] [3]

Comparison with Other RAF Inhibitor Types

CCT241161 belongs to a class of aC-IN/DFG-OUT (CIDO) binders, known as pan-RAF inhibitors [4]. The

table below compares it with other RAF inhibitor classes.

Inhibitor Mechanism & Example o
Key Features Key Limitations
Class Target Compounds
aC- Inhibits Vemurafenib, High selectivity for Drives paradoxical
OUTI/DFG-IN  monomeric Dabrafenib, mutant BRAF ERK activation;
(Type I'4) BRAF V600E [3] Encorafenib [3] monomers [3] ineffective against
RAF dimers leading
to resistance [1] [3]
oC-IN/DFG- Inhibits RAF CCT241161, "Paradox-breaking"; May have a narrower
OUT (Type ll) monomers & CCT196969, active against NRAS therapeutic window
- Pan-RAF dimers [4] LY3009120 [1] mutant tumors; targets  than aC-OUT
[4] resistance from RAF inhibitors [4]
dimerization [1]
Paradox Inhibits BRAF PLX7904, Designed specifically Potentially limited
Breakers V600E without PLX8394 [4] to avoid paradoxical efficacy in cancers
inducing activation [4] with concurrent RAS

dimerization [4]

mutations [4]

CCT241161 represents a rational drug design strategy to overcome major clinical limitations of first-

generation BRAF inhibitors. Its dual pan-RAF and SRC inhibition profile makes it a promising candidate
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for treating resistant melanomas.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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